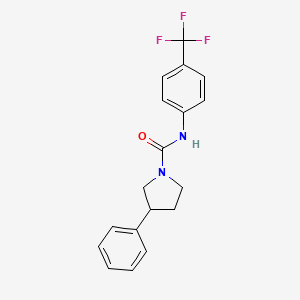

3-phenyl-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

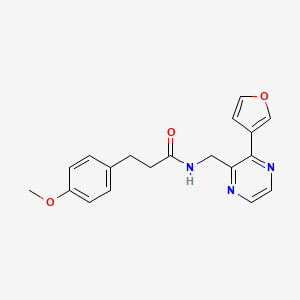

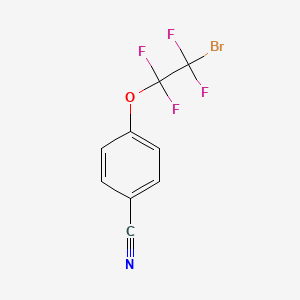

The compound “3-phenyl-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in pharmaceutical ingredients .

Synthesis Analysis

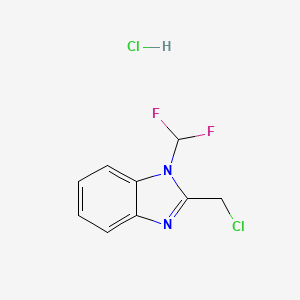

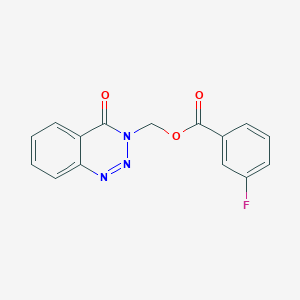

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Trifluoromethyl groups can be introduced through various methods, including palladium-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, phenyl rings, and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo various reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique physicochemical properties due to the characteristics of the fluorine atom .Scientific Research Applications

Coordination Polymers and Ligand Conformation

Research on ligand conformation has led to the discovery of new coordination polymers, showcasing the role of ligand structure in the formation of complex architectures. For instance, studies have demonstrated how ligand conformation influences the structural diversity of copper(II) and silver(I) coordination polymers, with applications in designing materials with specific properties (Yeh, Chen, & Wang, 2008).

Antifungal Activity

Derivatives of the compound have been synthesized and evaluated for their antifungal activities, offering potential as new antifungal agents. Notably, certain synthesized derivatives exhibited significant inhibition activities against phytopathogenic fungi, providing a basis for the development of novel fungicides (Wu et al., 2012).

Polymer Science

The compound's derivatives have been utilized in the synthesis of aromatic polyamides and polyimides, contributing to advances in polymer science. These polymers are characterized by their high thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Yang & Lin, 1995).

Chemical Synthesis and Catalysis

In chemical synthesis, the compound and its derivatives have been explored as catalysts or intermediates in the synthesis of other complex molecules. For example, they have been involved in the synthesis of polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, showcasing their versatility in material synthesis (Shockravi et al., 2009).

Molecular Probes and Sensors

Compounds derived from 3-phenyl-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide have been applied in the development of molecular probes for the selective detection of metal ions, illustrating their potential in environmental monitoring and biomedical diagnostics (Kumar, Kumar, & Gupta, 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

It’s worth noting that the trifluoromethyl group is a common feature in many biologically active compounds . This group can enhance the potency of a compound towards its target . The pyrrolidine ring, another key feature of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .

Biochemical Pathways

Compounds with similar structures have been found to interact with the cgrp pathway . This pathway plays a crucial role in pain transmission and vascular homeostasis .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyrrolidine ring in a compound can influence its pharmacokinetic properties . For instance, the trifluoromethyl group can enhance the metabolic stability of a compound , while the pyrrolidine ring can contribute to the efficient exploration of the pharmacophore space .

Result of Action

Compounds with similar structures have been found to exhibit various pharmacological activities .

Action Environment

It’s worth noting that the physicochemical properties of a compound, such as its solubility and stability, can be influenced by environmental conditions such as temperature and ph .

Future Directions

properties

IUPAC Name |

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O/c19-18(20,21)15-6-8-16(9-7-15)22-17(24)23-11-10-14(12-23)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFJYDSPLAQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)

![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)